molecular formula C4H5F3O3 B3024350 4,4,4-Trifluoro-3-hydroxybutanoic acid CAS No. 86884-21-1

4,4,4-Trifluoro-3-hydroxybutanoic acid

Cat. No.: B3024350
CAS No.: 86884-21-1
M. Wt: 158.08 g/mol
InChI Key: ASQMUMZEQLWJRC-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-3-hydroxybutanoic acid is a fluorinated organic compound with the molecular formula C4H5F3O3 It is characterized by the presence of three fluorine atoms attached to the terminal carbon of a butanoic acid chain, with a hydroxyl group on the third carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the fluorination of 3-hydroxybutanoic acid using fluorinating agents such as trifluoromethyl hypofluorite (CF3OF) under controlled conditions . The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of 4,4,4-Trifluoro-3-hydroxybutanoic acid may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized for yield and purity, often involving multiple purification steps such as distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions: 4,4,4-Trifluoro-3-hydroxybutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4,4,4-Trifluoro-3-hydroxybutanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-3-hydroxybutanoic acid involves its interaction with molecular targets and pathways in biological systems. The presence of fluorine atoms can significantly alter the compound’s reactivity and binding affinity to enzymes and receptors. This can lead to inhibition or modulation of specific biochemical pathways, making it a valuable tool in biochemical research and drug development .

Comparison with Similar Compounds

Uniqueness: 4,4,4-Trifluoro-3-hydroxybutanoic acid is unique due to the combination of fluorine atoms and a hydroxyl group, which imparts distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

4,4,4-trifluoro-3-hydroxybutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F3O3/c5-4(6,7)2(8)1-3(9)10/h2,8H,1H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASQMUMZEQLWJRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)F)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400-35-1, 86884-21-1
Record name NSC22072
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22072
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (+/-)-3-Hydroxy-4,4,4-trifluorobutanoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is significant about the structure of 4,4,4-Trifluoro-3-hydroxybutanoic acid and how is it used in research?

A: this compound is valuable in synthesizing chiral dendrimers, acting as a building block for complex molecular structures. [] The trifluoromethyl (CF3) group in these dendrimers acts as a sensitive probe for Nuclear Magnetic Resonance (NMR) spectroscopy. This allows researchers to study "remote diastereotopicity," observing the distinct signals from atoms in different chemical environments even when separated by many bonds. [] The presence of the CF3 group introduces unique properties due to its electronegativity and size.

Q2: Can you elaborate on the use of this compound in chiral synthesis?

A: Absolutely. This compound serves as a key starting material for synthesizing specific enantiomers of other important molecules. For example, it's been successfully used to create both (2R,3S)- and (2S,3R)-2-amino-3-trifluoromethyl-3-hydroxyalkanoic acid derivatives. [] These derivatives are analogs of threonine and allo-threonine, amino acids crucial in biological systems. The ability to selectively synthesize specific enantiomers is crucial in pharmaceutical research, as different enantiomers can have drastically different biological activities.

Q3: What spectroscopic data is available for characterizing this compound?

A3: Several spectroscopic techniques have been used to characterize this compound.

  • NMR: Both 1H-NMR and 19F-NMR data are available, providing information about the hydrogen and fluorine environments within the molecule, respectively. [, ]
  • IR: Infrared spectroscopy reveals the presence of functional groups like hydroxyl, carbonyl, and C-F bonds. []
  • Mass Spectrometry: Provides the molecular weight and fragmentation pattern of the compound. []

Q4: Are there efficient methods to prepare enantiomerically pure this compound?

A: Yes, effective resolution methods exist. One published method uses (R)- or (S)-1-phenylethylamine to resolve the racemic mixture of this compound into its enantiomers. [] This resolution allows for the isolation of each enantiomer, enabling researchers to study their individual properties and applications.

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